tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
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Overview
Description
tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrole ring fused with a hexahydropyrrolo ring, and functional groups such as tert-butyl, methoxyacetyl, and carboxylate. These structural features make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr condensation reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Formation of the Hexahydropyrrolo Ring: The hexahydropyrrolo ring can be formed through cyclization reactions involving appropriate precursors and catalysts.
Methoxyacetylation: The methoxyacetyl group can be introduced through acylation reactions using methoxyacetyl chloride in the presence of a base.
Chemical Reactions Analysis
tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate can be compared with similar compounds such as:
tert-Butyl 2-methyl 1H-pyrrole-1,2(2H,5H)-dicarboxylate: This compound has a similar pyrrole ring structure but lacks the methoxyacetyl group, making it less versatile in certain applications.
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: These compounds have a different heterocyclic core but share the tert-butyl group, which enhances their stability and biological activity.
Properties
Molecular Formula |
C15H26N2O4 |
---|---|
Molecular Weight |
298.38 g/mol |
IUPAC Name |
tert-butyl 5-(2-methoxyacetyl)-6-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-10-13-11(8-17(10)12(18)9-20-5)6-7-16(13)14(19)21-15(2,3)4/h10-11,13H,6-9H2,1-5H3 |
InChI Key |
FQQNJXGXJBUWOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CCN2C(=O)OC(C)(C)C)CN1C(=O)COC |
Origin of Product |
United States |
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